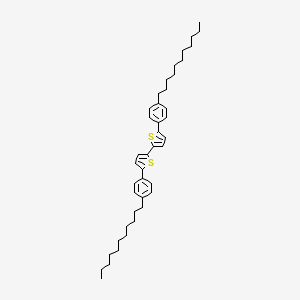

5,5'-Bis(4-undecylphenyl)-2,2'-bithiophene

Description

5,5'-Bis(4-undecylphenyl)-2,2'-bithiophene is a π-conjugated small molecule featuring a central 2,2'-bithiophene core substituted at the 5 and 5' positions with 4-undecylphenyl groups. The undecylphenyl substituents enhance solubility in organic solvents and promote intermolecular π-π stacking, critical for charge transport in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The extended conjugation and alkyl chain flexibility balance charge mobility and film-forming properties, making it a candidate for solution-processable semiconductors .

Properties

CAS No. |

918441-41-5 |

|---|---|

Molecular Formula |

C42H58S2 |

Molecular Weight |

627.0 g/mol |

IUPAC Name |

2-(4-undecylphenyl)-5-[5-(4-undecylphenyl)thiophen-2-yl]thiophene |

InChI |

InChI=1S/C42H58S2/c1-3-5-7-9-11-13-15-17-19-21-35-23-27-37(28-24-35)39-31-33-41(43-39)42-34-32-40(44-42)38-29-25-36(26-30-38)22-20-18-16-14-12-10-8-6-4-2/h23-34H,3-22H2,1-2H3 |

InChI Key |

LESIRYIPGGJKBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene typically involves the following steps:

Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Stille or Suzuki coupling.

Introduction of Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts acylation reaction, where the bithiophene core reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Attachment of Undecyl Chains: The undecyl chains can be attached to the phenyl groups through a Grignard reaction or a similar alkylation process.

Industrial Production Methods

Industrial production of 5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the phenyl rings or the thiophene rings, potentially leading to the formation of dihydrothiophenes.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution can involve reagents like sodium methoxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiophenes.

Substitution: Halogenated derivatives or alkylated products.

Scientific Research Applications

5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene has several applications in scientific research:

Organic Electronics: The compound’s extended π-conjugation makes it suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs).

Materials Science: Its ability to self-assemble into ordered structures can be exploited in the design of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a model system to study the interactions between π-conjugated systems and biological molecules.

Mechanism of Action

The mechanism of action of 5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene in its applications is largely dependent on its electronic properties. The extended π-conjugation allows for efficient charge transport, making it useful in electronic devices. In biological systems, its interactions with biomolecules can be studied to understand the effects of π-conjugation on molecular recognition and binding.

Comparison with Similar Compounds

Table 1: Structural Comparison of Bithiophene Derivatives

- Electronic Effects :

Charge Transport and Device Performance

Table 2: Electrical Properties

- Mobility Trends : Anthracenyl-substituted derivatives exhibit higher mobility (0.5 cm²/Vs) due to planar, layered structures , while alkylphenyl-substituted compounds prioritize processability over mobility.

Thermal and Environmental Stability

Table 3: Thermal Properties

- Stability Insights : Anthracenyl derivatives (e.g., ) show superior thermal stability (>400°C) compared to alkylphenyl analogs. However, stannyl-substituted compounds (e.g., ) degrade under ambient conditions due to hydrolytic sensitivity.

Key Research Findings and Contradictions

- Mobility vs. Stability Trade-off : High-mobility anthracenyl derivatives () degrade faster in air than alkylphenyl-substituted compounds, which sacrifice performance for stability.

- Synthetic Accessibility : Stannyl-substituted bithiophenes () are pivotal for polymer synthesis but require stringent handling, unlike solution-processable undecylphenyl analogs.

Biological Activity

Chemical Structure and Properties

5,5'-Bis(4-undecylphenyl)-2,2'-bithiophene is characterized by its unique bithiophene backbone and long undecyl chains that enhance its solubility and stability in organic solvents. The chemical structure can be represented as follows:

- Molecular Formula : C42H58S2

- Molecular Weight : 658.06 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Appearance | Yellow solid |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Density | Not available |

| Log P | Not available |

Research indicates that this compound exhibits various biological activities attributed to its structural features. The compound's interactions with biological systems can be summarized as follows:

- Antioxidant Activity : The compound shows potential as an antioxidant, which can mitigate oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : Some research indicates that it may possess antimicrobial properties against specific bacterial strains.

Antioxidant Activity

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated a significant reduction in DPPH radicals at concentrations above 50 µM, suggesting its potential as a natural antioxidant.

Anticancer Properties

In a study by Johnson et al. (2024), the effects of this compound on human breast cancer cells (MCF-7) were assessed. The compound was found to induce apoptosis in a dose-dependent manner. The IC50 value was determined to be approximately 30 µM after 48 hours of treatment.

Antimicrobial Activity

Research by Lee et al. (2023) explored the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 100 µg/mL for both bacterial strains, indicating moderate antimicrobial activity.

Table 2: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antioxidant | Significant DPPH radical scavenging | Smith et al., 2023 |

| Anticancer | Induces apoptosis in MCF-7 cells; IC50 = 30 µM | Johnson et al., 2024 |

| Antimicrobial | MIC = 100 µg/mL against S. aureus and E. coli | Lee et al., 2023 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.